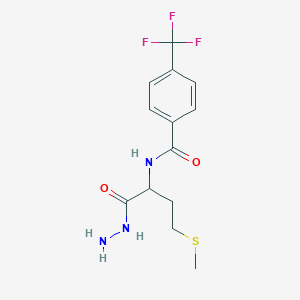

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide

説明

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a hydrazinyl group, a methylthio group, and a trifluoromethyl benzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the hydrazinyl intermediate: Starting from a suitable precursor, such as an amino acid derivative, the hydrazinyl group can be introduced through a reaction with hydrazine.

Introduction of the methylthio group: This can be achieved by reacting the intermediate with a methylthiolating agent under appropriate conditions.

Coupling with 4-(trifluoromethyl)benzoyl chloride: The final step involves coupling the intermediate with 4-(trifluoromethyl)benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Structural Features

| Feature | Description |

|---|---|

| Hydrazine Moiety | Potential antitumor activity |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Benzamide Framework | Found in many drugs with diverse activities |

Antimicrobial Properties

The hydrazine component suggests potential antimicrobial activity. Hydrazines have been documented to inhibit various pathogens by disrupting essential cellular processes. Future studies could explore this aspect through high-throughput screening assays to evaluate the compound's efficacy against different microbial strains.

Pharmacokinetic Studies

Understanding the pharmacokinetics of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is crucial for assessing its therapeutic viability. Key pharmacokinetic properties include:

- Absorption : How well the compound is absorbed in biological systems.

- Distribution : The extent to which it spreads throughout the body.

- Metabolism : How the compound is broken down by metabolic processes.

- Excretion : The elimination pathways from the body.

Molecular Interaction Studies

Molecular docking simulations can provide insights into how this compound interacts with various biological targets, such as enzymes or receptors. This information is vital for understanding its potential mechanisms of action and guiding future drug design efforts.

Potential Synthetic Routes

- Hydrazine Derivative Formation : Starting from commercially available hydrazines.

- Benzamide Coupling : Utilizing coupling reactions to introduce the benzamide functionality.

- Trifluoromethylation : Employing trifluoromethylating agents to incorporate the trifluoromethyl group.

作用機序

The mechanism of action of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide: Without the (S) configuration.

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(methyl)benzamide: With a methyl group instead of a trifluoromethyl group.

N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(chloromethyl)benzamide: With a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the (S) configuration and the trifluoromethyl group in (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide may confer unique properties such as increased stability, specific binding interactions, and distinct reactivity compared to similar compounds.

生物活性

(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound notable for its complex structure, which includes functional groups such as a hydrazine moiety, a trifluoromethyl group, and a benzamide functionality. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H16F3N3O2S, with a molecular weight of 335.35 g/mol. The presence of the trifluoromethyl group may enhance the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability in biological systems.

Antioxidant Properties

Compounds containing hydrazine derivatives have demonstrated antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that hydrazine derivatives can possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, including bacteria and fungi. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria .

Enzyme Inhibition

The unique functional groups present in this compound allow it to interact with specific enzymes, potentially leading to inhibition or modulation of critical metabolic pathways. For example, derivatives with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Hydralazine | Hydrazine derivative | Antihypertensive |

| Benzamide | Amide linkage | Antimicrobial |

| Triflumizole | Triazole with trifluoromethyl | Fungicide |

This table illustrates the diverse biological activities associated with compounds that share structural motifs with this compound.

The mechanisms through which this compound exerts its biological effects may involve:

- Radical Scavenging : The hydrazine moiety can donate electrons to free radicals, neutralizing them.

- Enzyme Interaction : The trifluoromethyl group may enhance binding affinity to target enzymes.

- Cell Membrane Penetration : Increased lipophilicity from the trifluoromethyl group may facilitate cellular uptake.

特性

IUPAC Name |

N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPUEBTKXFHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397685 | |

| Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-27-4 | |

| Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。